GPR119 Agonist Potency: Scaffold Geometry Drives >10-Fold Variation in EC₅₀ Across Oxa-Azabicyclo Isomers
The 2-oxa-7-azabicyclo[3.3.1]nonane scaffold, when elaborated as a GPR119 agonist, has been reported to achieve EC₅₀ values ranging from 7.7 nM to 44 nM in human GPR119 cAMP assays, depending on the substituent pattern [1]. In contrast, the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold in a closely related series yielded an EC₅₀ of 228 nM at rat GPR119 in HEK293 cells [2]. This ~5.2-fold to ~30-fold potency advantage is attributed to conformational differences between the 2-oxa and 3-oxa isomers that modulate receptor recognition, as articulated in the conformation-based hypothesis for GPR119 activation [1].
| Evidence Dimension | GPR119 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 7.7–44 nM (human GPR119, cAMP assay) |
| Comparator Or Baseline | 3-oxa-7-azabicyclo[3.3.1]nonane derivative: EC₅₀ = 228 nM (rat GPR119, HEK293 β-lactamase reporter) |
| Quantified Difference | 5.2-fold to 30-fold lower EC₅₀ (higher potency) for 2-oxa scaffold-based agonists |
| Conditions | Human GPR119 transfected in CHO or HEK293 cells; cAMP accumulation measured via luciferase or β-lactamase reporter gene assays |
Why This Matters
For procurement targeting GPR119 agonist programs, the 2-oxa scaffold offers inherently higher potency, potentially reducing the required dose and enabling better therapeutic windows.
- [1] McClure KF, Darout E, Guimarães CR, et al. Activation of the G-Protein-Coupled Receptor 119: A Conformation-Based Hypothesis for Understanding Agonist Response. J Med Chem. 2011;54(6):1948-1952. doi:10.1021/jm200003p. View Source
- [2] BindingDB BDBM50341310. Isopropyl 9-anti-({5-Methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}oxy)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate: EC₅₀ = 228 nM at rat GPR119. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50341310 (accessed 2026-05-07). View Source
